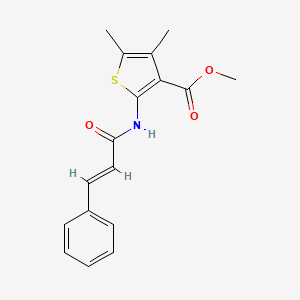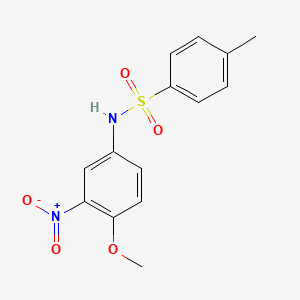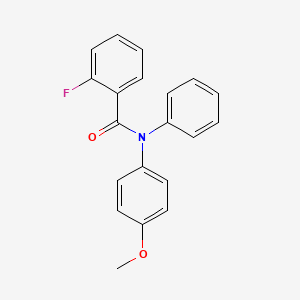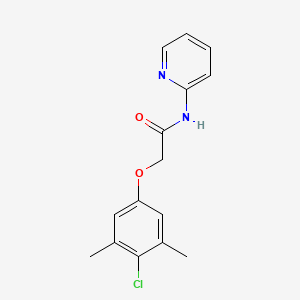
N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide, also known as DACT, is a chemical compound that has gained attention in the scientific community for its potential applications in research and drug development. DACT is a member of the acenaphthene family, which has been studied for its various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell growth and survival. N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of inflammation. N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has also been shown to have antioxidant effects, which could be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide in lab experiments is its broad spectrum of biological activities, which makes it a promising candidate for drug development. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has been shown to have low toxicity in animal studies, which could be beneficial in the development of safe and effective drugs. However, one of the limitations of using N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide in lab experiments is its low solubility in water, which could affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide. Another direction is the identification of the specific signaling pathways targeted by N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide, which could provide insights into its mechanism of action. Additionally, the development of N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide derivatives with improved solubility and bioavailability could expand its potential applications in drug development. Finally, further studies are needed to investigate the potential applications of N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide is a promising chemical compound that has gained attention in the scientific community for its potential applications in research and drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide have been discussed in this paper. Further research is needed to fully understand the potential applications of N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide in various fields of research and to develop safe and effective drugs based on this compound.
Méthodes De Synthèse
N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide can be synthesized through a multi-step process starting from commercially available materials. The first step involves the synthesis of 1,2-dihydroacenaphthylene, which is then reacted with thiophene-2-carboxylic acid to yield N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide. The purity and yield of N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide can be improved through various purification methods, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has been studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has also been studied for its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-17(15-5-2-10-20-15)18-14-9-8-12-7-6-11-3-1-4-13(14)16(11)12/h1-5,8-10H,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLKMVBGSMQCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydro-5-acenaphthylenyl)-2-thiophenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)



![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)


![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)
